molecular formula C16H14N2O4 B11995728 2-Amino-4-(3,4-dihydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-Amino-4-(3,4-dihydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B11995728
M. Wt: 298.29 g/mol
InChI Key: DTLIZDFEZQPPPW-UHFFFAOYSA-N
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Description

2-Amino-4-(3,4-dihydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of 4H-chromenes This compound is characterized by its unique structure, which includes an amino group, a dihydroxyphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3,4-dihydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the reaction of 3,4-dihydroxybenzaldehyde, malononitrile, and a cyclic ketone in the presence of a catalyst. The reaction is usually carried out in an ethanol solution under reflux conditions. The catalyst can be a base such as piperidine or a Lewis acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of microwave irradiation has also been explored to enhance the reaction rate and yield. The choice of solvent, temperature, and catalyst concentration are critical parameters that need to be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,4-dihydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,4-dihydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with molecular targets such as tyrosine kinase receptors. The compound binds to the active site of these receptors, inhibiting their activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of tyrosine kinase receptors can lead to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(3,4-dimethoxyphenyl)-6-pyrimidinone: This compound also contains an amino group and a substituted phenyl group but differs in the heterocyclic core.

    2,4-Diamino-5-(3,4-dihydroxyphenyl)-6-pyrimidinone: Similar to the target compound but with an additional amino group.

Uniqueness

2-Amino-4-(3,4-dihydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is unique due to its combination of functional groups and its ability to undergo a wide range of chemical reactions. Its potential as an anticancer agent further distinguishes it from other similar compounds .

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

2-amino-4-(3,4-dihydroxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C16H14N2O4/c17-7-9-14(8-4-5-10(19)12(21)6-8)15-11(20)2-1-3-13(15)22-16(9)18/h4-6,14,19,21H,1-3,18H2

InChI Key

DTLIZDFEZQPPPW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)O)O)C(=O)C1

Origin of Product

United States

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